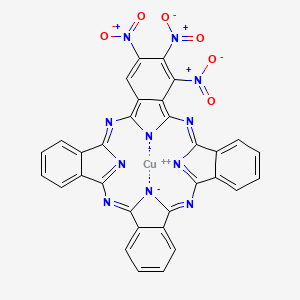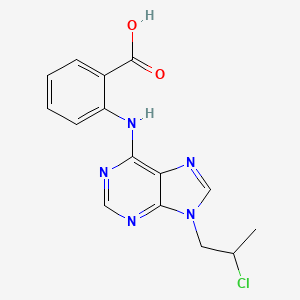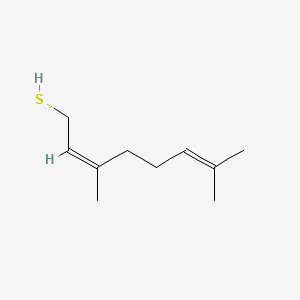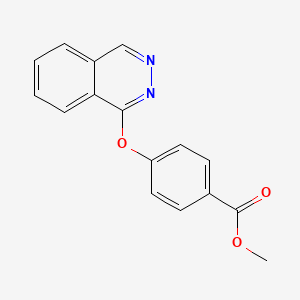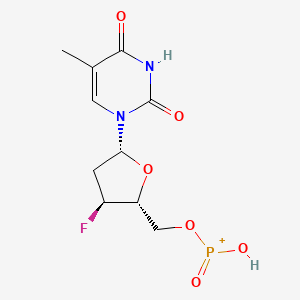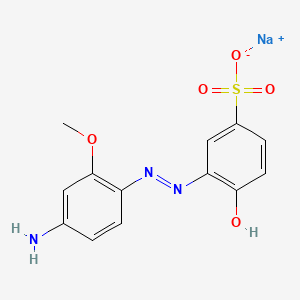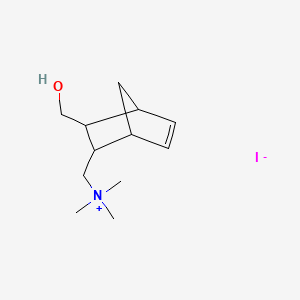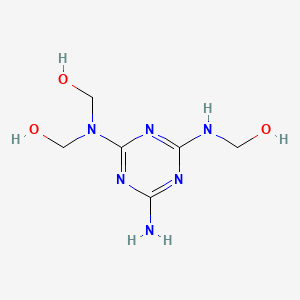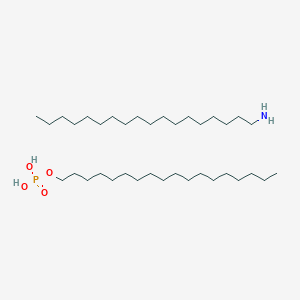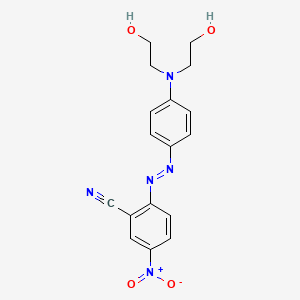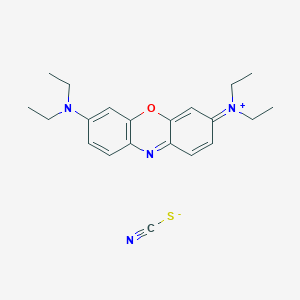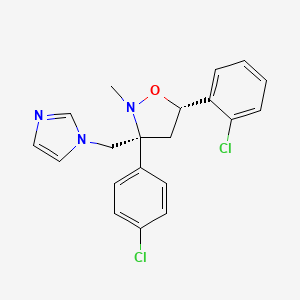
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl groups and an imidazole moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine typically involves the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Attachment of the Imidazole Moiety: The imidazole group can be attached via a nucleophilic substitution reaction involving an appropriate imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions may target the chlorophenyl groups or the isoxazolidine ring.
Substitution: Substitution reactions can occur at the chlorophenyl groups or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine: This compound itself.
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazoline: A similar compound with an isoxazoline ring instead of an isoxazolidine ring.
cis-5-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazole: A similar compound with an isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
113614-52-1 |
|---|---|
分子式 |
C20H19Cl2N3O |
分子量 |
388.3 g/mol |
IUPAC 名称 |
(3S,5S)-5-(2-chlorophenyl)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H19Cl2N3O/c1-24-20(13-25-11-10-23-14-25,15-6-8-16(21)9-7-15)12-19(26-24)17-4-2-3-5-18(17)22/h2-11,14,19H,12-13H2,1H3/t19-,20+/m0/s1 |
InChI 键 |
KNAWZCVEJBHREV-VQTJNVASSA-N |
手性 SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CN1C(CC(O1)C2=CC=CC=C2Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
